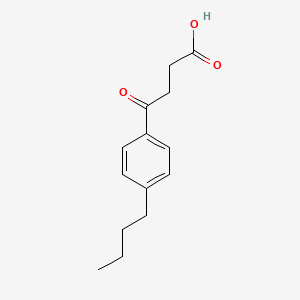

4-(4-Butylphenyl)-4-oxobutanoic acid

Overview

Description

The compound "4-(4-Butylphenyl)-4-oxobutanoic acid" is a derivative of 4-oxobutanoic acid, which is a biologically active species and serves as a versatile intermediate for further derivatization . It is related to various 4-substituted 2,4-dioxobutanoic acids, which have been synthesized and studied for their potential as inhibitors of glycolic acid oxidase . These compounds are of interest due to their biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of related 4-oxobutanoic acid derivatives has been achieved through various methods. For instance, microwave-assisted synthesis has been employed for the preparation of 4-oxo-2-butenoic acids via aldol-condensation of glyoxylic acid with methyl ketone derivatives, providing a range of products under different conditions . Additionally, a novel synthesis involving a copper-catalyzed cross-coupling reaction has been reported for a new surfactant derivative containing a benzene ring . These methods highlight the advancements in synthetic techniques to obtain 4-oxobutanoic acid derivatives efficiently.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction . For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was elucidated, and its vibrational wavenumbers were computed using computational methods . The geometrical parameters obtained from X-ray diffraction studies were found to be in agreement with calculated values, indicating the reliability of these methods in determining molecular structures .

Chemical Reactions Analysis

The reactivity of 4-aryl-4-oxobutanoic acids has been explored in condensation reactions with benzylamines, leading to the formation of pyrrolone derivatives . The microwave-mediated reaction conditions differed from earlier reports, showcasing the importance of reaction conditions on the outcome of synthetic pathways. Additionally, the metabolic chiral inversion of various 4-phenyl-4-oxobutanoic acids has been studied, revealing the influence of chemical structure on this process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxobutanoic acid derivatives have been characterized through various analytical techniques. For instance, the thermal stability, crystal structure, and hydrogen bonding patterns of these compounds have been investigated . The nonlinear optical properties of a semi-organic derivative were also studied, demonstrating its potential application in NLO devices . These analyses contribute to a comprehensive understanding of the properties of 4-oxobutanoic acid derivatives, which is essential for their application in various fields.

Scientific Research Applications

-

Pinacol Boronic Esters

- Field : Organic Synthesis

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Method : The protodeboronation process involves a radical approach . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results : This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

-

Arylboronic Acids

- Field : Pharmaceutical Industry

- Application : Arylboronic acids are used in Suzuki–Miyaura coupling for the construction of biaryl motifs . This reaction is widely applied in the pharmaceutical industry .

- Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results : More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step . For example, Merck’s antihypertensive drug, Losartan, has utilised arylboronic acids in Suzuki–Miyaura coupling .

-

Protodeboronation of Alkyl Boronic Esters

- Field : Organic Synthesis

- Application : Protodeboronation of alkyl boronic esters is a valuable transformation in organic synthesis . It’s used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

- Method : The protodeboronation process involves a radical approach . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

-

Suzuki–Miyaura Coupling

- Field : Pharmaceutical Industry

- Application : The Suzuki–Miyaura coupling reaction is widely applied in the pharmaceutical industry . It’s used for the construction of biaryl motifs .

- Method : The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results : More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step . For example, Merck’s antihypertensive drug, Losartan, has utilised arylboronic acids in Suzuki–Miyaura coupling .

properties

IUPAC Name |

4-(4-butylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-3-4-11-5-7-12(8-6-11)13(15)9-10-14(16)17/h5-8H,2-4,9-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXSYJVVDLNUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384258 | |

| Record name | 4-(4-butylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Butylphenyl)-4-oxobutanoic acid | |

CAS RN |

72271-71-7 | |

| Record name | 4-(4-butylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

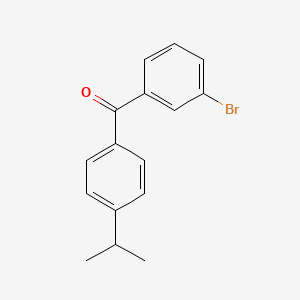

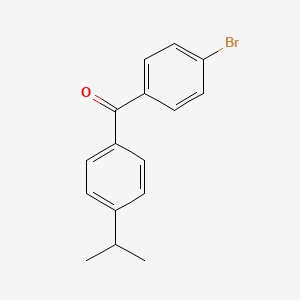

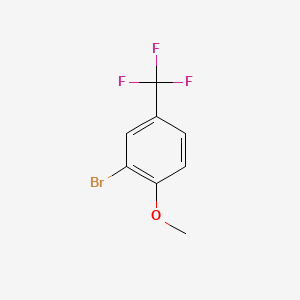

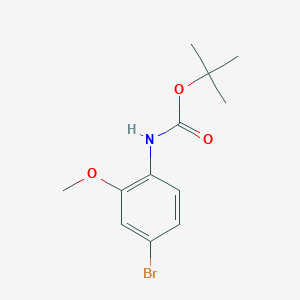

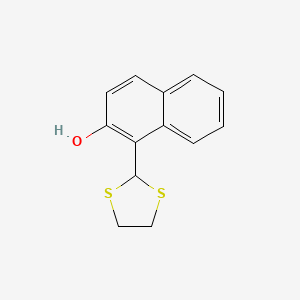

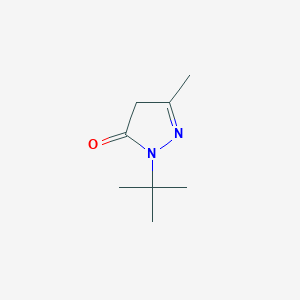

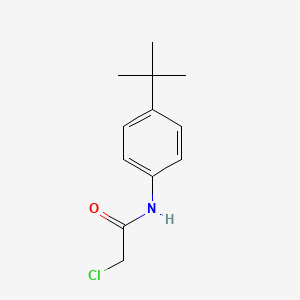

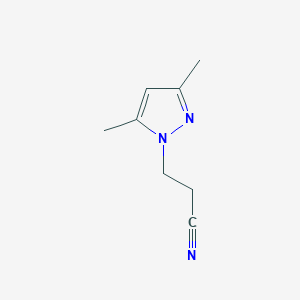

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)